molecular formula C13H27NO B1370105 2-(1-Hexylpiperidin-4-yl)ethan-1-ol

2-(1-Hexylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1370105
M. Wt: 213.36 g/mol
InChI Key: OWQRJRLOEXZUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hexylpiperidin-4-yl)ethan-1-ol is a tertiary alcohol featuring a piperidine ring substituted with a hexyl group at the nitrogen atom and an ethanol moiety at the 4-position. Its molecular formula is C₁₃H₂₇NO, with a molar mass of 213.36 g/mol. Structural analogs and related piperidine derivatives offer insights into its likely properties and behavior .

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-(1-hexylpiperidin-4-yl)ethanol

InChI

InChI=1S/C13H27NO/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-15/h13,15H,2-12H2,1H3

InChI Key

OWQRJRLOEXZUAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The hexyl chain in 2-(1-Hexylpiperidin-4-yl)ethan-1-ol distinguishes it from shorter-chain analogs. For example:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol C₁₀H₂₁NO 171.28 Isopropyl group
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol C₁₃H₁₉NO 205.30 Aromatic phenyl group
  • Solubility : Shorter-chain analogs (e.g., isopropyl) may exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight.

Spectroscopic Trends

Analogous compounds provide NMR reference points:

  • ¹H/¹³C NMR: In 2-(4-(tert-butoxy)phenyl)ethan-1-ol, the ethanol moiety’s protons resonate at δ ~1.5–3.5 ppm (¹H) and δ ~60–70 ppm (¹³C). The hexyl chain’s protons would likely appear upfield (δ ~0.8–1.5 ppm), with carbons at δ ~14–35 ppm .

Functional and Application Comparisons

Pharmaceutical Relevance

  • 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride : Used in drug discovery for its rigid aromatic backbone and hydrogen-bonding capability . The hexyl analog’s extended alkyl chain could modulate pharmacokinetics (e.g., prolonged half-life via increased lipophilicity).
  • 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol : Smaller substituents favor applications in small-molecule crystallography (e.g., SHELX-refined structures) due to lower steric complexity .

Material Science Potential

Hexyl-substituted piperidines may serve as surfactants or polymer additives, leveraging their amphiphilic nature. In contrast, phenyl-substituted analogs are explored in resin synthesis due to aromatic stability .

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